![molecular formula C17H13N3O5 B5668463 N-(5-methyl-3-isoxazolyl)-4-(4-nitrophenoxy)benzamide](/img/structure/B5668463.png)
N-(5-methyl-3-isoxazolyl)-4-(4-nitrophenoxy)benzamide
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Overview
Description
This chemical entity belongs to a broader class of compounds known for their diverse chemical reactions and significant pharmaceutical applications. While the specific compound "N-(5-methyl-3-isoxazolyl)-4-(4-nitrophenoxy)benzamide" has not been directly addressed in available literature, related research provides insights into its potential synthesis, structure, and properties.
Synthesis Analysis
The synthesis of similar benzamide derivatives involves various strategies, including the use of amino, nitro, and isoxazole groups to modify the benzamide backbone for desired activities. For example, Kato et al. (1992) discuss the synthesis of benzamide derivatives with gastrokinetic activity, highlighting the importance of substituents for activity enhancement (Kato et al., 1992).
Molecular Structure Analysis
The molecular structure of related benzamides has been analyzed through various methods, including X-ray crystallography. For instance, Rodier et al. (1993) describe the structure of a similar compound, emphasizing the planarity between isoxazole and benzene groups and the presence of intramolecular hydrogen bonds (Rodier et al., 1993).
Chemical Reactions and Properties
The reactivity of benzamide compounds can involve isomerization and desulfurization reactions, as discussed by Argilagos et al. (1997, 1998), indicating the versatility of these compounds in chemical transformations (Argilagos et al., 1997) (Argilagos et al., 1998).
properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-4-(4-nitrophenoxy)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O5/c1-11-10-16(19-25-11)18-17(21)12-2-6-14(7-3-12)24-15-8-4-13(5-9-15)20(22)23/h2-10H,1H3,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUTQNEUUTXJHIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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